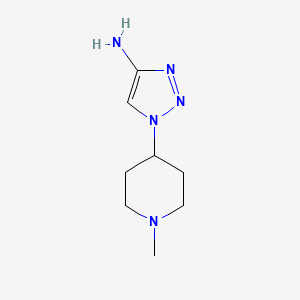

1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C8H15N5 |

|---|---|

Molecular Weight |

181.24 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)triazol-4-amine |

InChI |

InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |

InChI Key |

LUNCMWQWHJOMCP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Azide-Alkyne Cycloaddition Route

A common approach to prepare 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine involves:

Step 1: Preparation of the azide intermediate

The 1-methylpiperidin-4-yl moiety is converted into the corresponding azide via nucleophilic substitution of a halide or mesylate precursor with sodium azide in a polar aprotic solvent such as DMF. For example, mesylation of the piperidin-4-yl alcohol followed by azide substitution yields the azide intermediate.Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

The azide intermediate is reacted with a terminal alkyne under Cu(I) catalysis (e.g., CuSO4 and sodium ascorbate) to form the 1,4-disubstituted 1,2,3-triazole ring. This step is typically carried out in a mixed aqueous-organic solvent system at room temperature or slightly elevated temperatures for 20 hours to 3 days, achieving yields up to 83% or higher.Step 3: Introduction of the amino group at the 4-position

The amino substitution at the 4-position of the triazole can be introduced either by using an alkyne bearing an amino group or by subsequent functional group transformation on the triazole ring.

Multi-step Synthesis via Amide Formation and Ring Closure

An alternative synthetic route involves multi-step transformations starting from substituted aromatic or aliphatic precursors:

Step 1: Substitution reaction on a precursor compound

A substituted piperidine derivative (e.g., compound of formula IX) undergoes nucleophilic substitution to introduce a functional group amenable to further transformation.Step 2: Acylation and condensation

The substituted intermediate is acylated using oxalyl chloride to form an acyl chloride intermediate, which is then condensed with another amine-containing compound to form an amide (compound of formula VI).Step 3: Deprotection and thiocyanate reaction

Removal of protecting groups (e.g., Boc) yields a free amine (compound of formula V), which is reacted with potassium thiocyanate to introduce a thiocyanate moiety (compound of formula IV).Step 4: Intramolecular ring closure

The thiocyanate intermediate undergoes intramolecular cyclization to form the triazole ring (compound of formula III).Step 5: Reduction to yield the target compound

The cyclized intermediate is reduced to give the final 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine.

This method emphasizes high yield (up to 98% in acylation step), high purity, and industrial scalability with conventional starting materials and environmentally friendly conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The multi-step method reported in patent CN117247360A demonstrates a robust synthetic route with high yields and purity suitable for industrial production, addressing cost and environmental concerns associated with palladium catalysts and expensive reagents.

The azide-alkyne cycloaddition method is versatile and widely used in medicinal chemistry for triazole derivatives, including those with piperidine substituents, offering regioselective synthesis with moderate to high yields.

Recent advances in metal-free synthesis provide eco-friendly alternatives but may have limitations in substrate scope and require optimization for scale-up.

Characterization of intermediates and final compounds typically involves mass spectrometry (ESI-MS), NMR spectroscopy (1H, 13C), and chromatographic purity assessment to ensure structural integrity and purity.

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products:

Scientific Research Applications

While specific comprehensive data tables and case studies for the applications of "1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine" are not available in the provided search results, some information regarding its properties and potential applications can be gathered.

General Information

- Nomenclature: 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine is a compound that contains a piperidine ring substituted with a methyl group and a triazole ring.

- Molecular Weight: The molecular weight of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine is 181.24 .

- Molecular Formula: The molecular formula is C8H15N5 .

Potential Applications

- Building Block in Synthesis: This compound can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Biological Applications: The triazole ring, present in the compound, is known for its versatility in biological applications, which includes anti-microbial, anti-cancer, and anti-inflammatory properties.

Related Compounds

- (1-((1-methylpiperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine: CAS Number 2013814-30-5, Molecular Weight 209.29, Molecular Formula C10H19N5 .

- N-methyl-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperidin-3-amine: Molecular Formula C15H21N5, Molecular Weight 271.368 .

- 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine hydrochloride: CAS Number 1423032-62-5, Molecular Weight 202.69 .

Safety Information

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by the compound include signal transduction, gene expression, and metabolic processes, contributing to its diverse range of activities.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine, highlighting differences in substituents and molecular properties:

Physicochemical Properties

- Derivatives like (1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine were discontinued due to stability challenges .

- Molecular Weight : The target compound (estimated MW ~194.23) is lighter than benzimidazole analogs (MW ~243.31), which may improve pharmacokinetic profiles .

Key Research Findings

- Substituent Impact : The 1-methylpiperidin-4-yl group enhances CNS targeting but may introduce synthetic complexity compared to simpler alkyl or aryl substituents.

- Synthetic Challenges : Piperidine-containing triazoles often require multi-step protocols, as seen in ’s diarylation mechanism, which can limit scalability .

- Biological Trade-offs: While piperidine derivatives show improved bioavailability, their stability in physiological conditions remains a concern, as noted in .

Biological Activity

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its versatility in biological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine can be represented as follows:

Biological Activity Overview

The biological activity of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine has been explored in various contexts:

Antimicrobial Activity

Research indicates that triazole compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . However, specific data on the activity of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine against these pathogens is limited.

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. A study highlighted the effectiveness of similar triazole compounds in inhibiting cancer cell proliferation and inducing apoptosis . The mechanism often involves disruption of tubulin polymerization and interference with cell cycle progression. While specific studies on 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine are sparse, its structural similarities to known active compounds suggest potential efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with triazole compounds:

Mechanistic Insights

The biological mechanisms underlying the activity of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-amine are likely related to its ability to interact with various biological targets:

Anticancer Mechanisms

Triazoles have been shown to:

- Inhibit tubulin polymerization.

- Induce apoptosis in cancer cells.

These mechanisms may involve modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Mechanisms

The antimicrobial action may involve:

- Disruption of bacterial cell wall synthesis.

- Inhibition of nucleic acid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.